molecular formula C8H7BrN2O3 B2691546 8-bromo-6-methyl-4H-pyrido[4,3-b][1,4]oxazine-3,5-dione CAS No. 1706753-22-1

8-bromo-6-methyl-4H-pyrido[4,3-b][1,4]oxazine-3,5-dione

Cat. No.: B2691546
CAS No.: 1706753-22-1
M. Wt: 259.059
InChI Key: HDIGSJNVFXZWOT-UHFFFAOYSA-N
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Description

8-bromo-6-methyl-4H-pyrido[4,3-b][1,4]oxazine-3,5-dione is a heterocyclic compound that features a pyrido[4,3-b][1,4]oxazine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-bromo-6-methyl-4H-pyrido[4,3-b][1,4]oxazine-3,5-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 6-methyl-2-aminopyridine with bromoacetic acid, followed by cyclization in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction conditions often require controlled temperatures and inert atmospheres to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

8-bromo-6-methyl-4H-pyrido[4,3-b][1,4]oxazine-3,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: Halogen substitution reactions can occur, where the bromine atom is replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

8-bromo-6-methyl-4H-pyrido[4,3-b][1,4]oxazine-3,5-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials with specific properties, such as conductivity and stability.

Mechanism of Action

The mechanism of action of 8-bromo-6-methyl-4H-pyrido[4,3-b][1,4]oxazine-3,5-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    6-methyl-4H-pyrido[4,3-b][1,4]oxazine-3,5-dione: Lacks the bromine substituent.

    8-chloro-6-methyl-4H-pyrido[4,3-b][1,4]oxazine-3,5-dione: Contains a chlorine atom instead of bromine.

    8-bromo-4H-pyrido[4,3-b][1,4]oxazine-3,5-dione: Lacks the methyl group.

Uniqueness

8-bromo-6-methyl-4H-pyrido[4,3-b][1,4]oxazine-3,5-dione is unique due to the presence of both bromine and methyl substituents, which can influence its reactivity and biological activity

Properties

IUPAC Name

8-bromo-6-methyl-4H-pyrido[4,3-b][1,4]oxazine-3,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2O3/c1-11-2-4(9)7-6(8(11)13)10-5(12)3-14-7/h2H,3H2,1H3,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDIGSJNVFXZWOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=C(C1=O)NC(=O)CO2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

At room temperature, to the title compound of step 1 (90 mg, 0.5 mmol) in anhydrous CH3CN (1 mL) was added NBS (89 mg, 0.5 mmol). After stirring about 2 h, additional NBS (75 mg, 0.4 mmol) was added and the reaction was complete within 20 min. EA extractive work up and silica gel chromatography gave the title compound (51 mg, 0.39 mmol) in 39% yield.
Name
title compound
Quantity
90 mg
Type
reactant
Reaction Step One
Name
Quantity
89 mg
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Name
Quantity
75 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
39%

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